molecular formula C20H13ClF3NS B2557980 4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 865658-33-9

4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2557980
CAS No.: 865658-33-9
M. Wt: 391.84
InChI Key: HXLRRJOTSRPWKX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline is a useful research compound. Its molecular formula is C20H13ClF3NS and its molecular weight is 391.84. The purity is usually 95%.
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Scientific Research Applications

Optical and Structural Properties

The compound and its derivatives have been extensively studied for their structural and optical properties. Zeyada et al. (2016) investigated the structural and optical characteristics of 4H-pyrano[3, 2-c]quinoline derivatives, focusing on their polycrystalline nature and behavior when forming thin films. Their work contributes to understanding the optical absorption and electron transition properties of these compounds, which could have implications in various scientific fields, including materials science and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties and Device Fabrication

The photovoltaic properties of these compounds, particularly their application in the fabrication of organic–inorganic photodiode devices, have been studied by Zeyada et al. (2016). Their research showcases the potential of these derivatives in enhancing the performance of photodiodes, a critical component in the conversion of light into electrical signals (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

The influence of different substitution groups on the dielectric properties of these compounds has been explored, revealing insights into their electrical conductivity and dielectric behavior. Such studies are crucial for applications in electronic devices where material properties need to be precisely controlled (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Properties

IUPAC Name

4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3NS/c21-16-7-2-1-4-12(16)8-9-17-13-10-11-26-19(13)14-5-3-6-15(18(14)25-17)20(22,23)24/h1-9H,10-11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLRRJOTSRPWKX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3C(F)(F)F)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3C(F)(F)F)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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